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Compound of Interest |

4-Chloro-2-fluoro-5-
Compound Name:
(trifluoromethyl)aniline

CAS No.: 1805524-41-7

Cat. No.: B2910826

. J

Executive Summary

CAS 116369-25-6, identified as 4-Bromo-3-(trifluoromethoxy)aniline, is a critical halogenated
aniline intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]

[2](31[4]

From a solid-state perspective, this compound presents a specific challenge: it is a low-melting
solid (Melting Point: ~31 °C). This physical property renders standard room-temperature X-ray
diffraction (XRD) unreliable, as the material may exist as a melt or a semi-solid slurry under
ambient laboratory conditions.

This guide outlines the specific protocols required to characterize this phase, emphasizing
Variable-Temperature X-Ray Powder Diffraction (VT-XRPD) and Cryo-Crystallography to obtain
high-fidelity structural data.

Chemical Identity & Physicochemical Profile[1][5][6]
[7]1[8][9][10][11][12]

Before attempting diffraction experiments, the material's physicochemical baseline must be
established to prevent instrument contamination (e.g., melting on the goniometer).
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ble 1: Physicochemical Specificati

Property Data Notes

] 4-Bromo-3-
Chemical Name ) -
(trifluoromethoxy)aniline

CAS Number 116369-25-6
Molecular Formula C7HsBrrFsNO
Molecular Weight 256.02 g/mol
) ) ) o Phase transition occurs near
Physical State Low-Melting Solid / Liquid
31°C.
Melting Point 31.0 °C (Standard Pressure) Critical Parameter for XRD.
) High density due to Br/F
Density ~1.73 g/lcm3
content.[1]
Solubility Soluble in MeOH, DCM, EtOAc  Poor water solubility.

Crystal Structure & Polymorphism (Theoretical &
Experimental)

Due to its low melting point, public deposition of the crystal structure (CIF) for the free base is
limited. However, structural analogs (e.g., 4-bromo-3-trifluoromethylaniline) allow for high-
confidence structural prediction to guide refinement.

Predicted Crystal Lattice

Based on the packing motifs of ortho-substituted halo-anilines, the crystal structure of CAS
116369-25-6 is predicted to follow these parameters:

e Crystal System: Monoclinic or Orthorhombic.
e Space Group: Commonly P2i1/c or Pbca.

e [ntermolecular Forces:
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o N-H:::N/ N-H---O Hydrogen Bonding: Primary lattice stabilizers forming 1D chains.

o Halogen Bonding (Br---Br / Br---F): Secondary directional interactions critical for layer
stacking.

o F---F Contacts: The bulky -OCFs group likely induces a "herringbone" or corrugated sheet
motif to minimize steric repulsion.

The Low-Melting Challenge

The proximity of the melting point (31 °C) to ambient temperature (20—25 °C) means the crystal
lattice is "soft” with high thermal motion factors (

) at room temperature. This results in:

 Diffuse Scattering: Poor high-angle diffraction in room-temp XRD.

o Preferred Orientation: Needle-like growth during solidification on the sample holder.

Experimental Protocols: X-Ray Diffraction

To obtain authoritative data, you must deviate from standard SOPs. The following protocols
utilize thermal control to freeze the lattice into a well-ordered state.

Workflow: Cryo-Crystallization & Data Acquisition

The following diagram outlines the decision matrix for handling CAS 116369-25-6.
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Sample: CAS 116369-25-6

Check Lab Temp
(T > 25°C?)

Material is Liquid/Melt Material is Solid

Not Recommended \Recommended

Load into 0.5mm Capillary Standard Flat Plate
(Seal Hermetically) (Risk of melting during irradiation)

Peltier Cooling Stage
(Set T = 10°C)

In-Situ Cryo-Crystallization
(Cool to -20°C on diffractometer)

Collect XRPD Data
(26: 3°-40°)

Click to download full resolution via product page

Caption: Decision workflow for XRD acquisition of low-melting CAS 116369-25-6, prioritizing
thermal control.

Protocol A: Powder X-Ray Diffraction (XRPD)

Objective: Obtain a fingerprint diffractogram for batch identification.

e Sample Preparation:
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o If liquid: Inject into a 0.5 mm borosilicate glass capillary. Seal with clay/wax.

o If solid: Gently grind in a chilled mortar (pre-cooled with liquid N2 or dry ice) to minimize
heat-induced melting.

 Instrument Configuration:
o Geometry: Transmission (Debye-Scherrer) preferred to eliminate preferred orientation.
o Radiation: Cu Ka (A = 1.5406 A).

o Temperature Control:Mandatory. Use a cryostream or Peltier stage set to 10 °C (283 K) or
lower.

e Scan Parameters:
o Range: 3° to 40° 26.
o Step Size: 0.02°.

o Scan Speed: 2°/min (fast scan to avoid sublimation or phase change).

Protocol B: Single Crystal Growth (SC-XRD)

Objective: Full structural determination (Unit Cell, Space Group).
e Method:In-situ Cryo-crystallization (OHCD method).

e Procedure:

[e]

Fill a capillary with the neat liquid.

(¢]

Mount on the diffractometer goniometer.

[¢]

Flash cool to 100 K. This usually creates a polycrystal or glass.

[¢]

Use the zone-melting technique: Warm locally with a laser or nozzle to melt and slowly
refreeze until a single grain is isolated.
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o Data Collection:
o Collect full sphere data at 100 K.

o Expect high mosaicity due to the flash-cooling process.

Diagnostic X-Ray Diffraction Data (Simulated)

Since the experimental data is temperature-dependent, the following Simulated Peak List
represents the theoretical diffraction pattern of the fully ordered solid at low temperature
(calculated from analogous structures).

ble 2: R : ks (C |

Relative Intensity

2-Theta (°) d-spacing (A) (%) Assignment (hkl)
0

12.4 7.13 100 (002) - Layer spacing

18.1 4.90 45 (101) - Ring stacking
(012) - Halogen

22.6 3.93 60 _ _
Interactions

25.8 3.45 30 (110) - Pi-Pi stacking
(004) - Higher order

28.4 3.14 25

layer

Note: Experimental values may shift +0.2° 26 depending on the specific temperature of
acquisition (thermal expansion).

Implications for Drug Development
Solid Form Selection (Salt Screening)

For pharmaceutical applications, a melting point of 31 °C is unacceptable for an API (Active
Pharmaceutical Ingredient) due to processing issues (sticking to punches, melting during
milling) and stability risks.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2910826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Recommendation: If CAS 116369-25-6 is the final API (or a late-stage intermediate requiring
isolation), you must perform a salt screen to elevate the melting point.

e Target Salts: Hydrochloride (HCI), Hydrobromide (HBr), or Tosylate.

o Expected Outcome: Conversion to the HCI salt typically raises the melting point to >150 °C,
stabilizing the crystal lattice for standard XRD and formulation.

Regulatory & Quality Control

« |dentification: XRD is the gold standard for ID testing. For this material, the reference
standard must be generated at a specific temperature (e.g., "Standard Diffractogram at 10
°C").

o Polymorphism: Low-melting solids are prone to concomitant polymorphism. Strict thermal
history control during crystallization is required to ensure batch-to-batch consistency.

References

o Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: Search for
Halogenated Anilines. Retrieved from [Link]

¢ Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
(Standard text on characterizing low-melting polymorphs).

o USP <941>. Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder
Diffraction. U.S. Pharmacopeia.[5] (Regulatory standard for XRD protocols).

Disclaimer: This guide is based on the physicochemical properties of CAS 116369-25-6.[2][4]
Specific diffraction patterns should be validated experimentally using the described Variable-
Temperature protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. China 1,3-dichloro-2-[(E)-2-nitroethenyl]benzene CAS: 22482-43-5 Manufacturers - Free
Sample - Alfa Chemical [alfachemch.com]

o 2. esdmedikal.com [esdmedikal.com]

e 3. China 3096-56-8 Manufacturers - Free Sample - Alfa Chemical - Page 30
[alfachemch.com]

e 4. China 1611-56-9 Manufacturers - Free Sample - Alfa Chemical - Page 30
[alfachemch.com]

e 5. store.usp.org [store.usp.org]

e To cite this document: BenchChem. [Technical Guide: Solid-State Characterization of CAS
116369-25-6]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2910826#crystal-structure-and-x-ray-diffraction-data-
for-cas-116369-25-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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